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Compound of Interest

Compound Name: 4-Phenylpentanoic acid

Cat. No.: B1265419 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
phenylpentanoic acid, a valuable intermediate in the synthesis of various organic compounds.

This document is intended for researchers, scientists, and professionals in drug development

who require a thorough understanding of the structural characterization of this molecule

through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Introduction: The Imperative of Spectroscopic
Characterization
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a

molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-

destructive means to elucidate the intricate architecture of organic compounds. Each technique

offers a unique window into the molecular structure: NMR spectroscopy reveals the carbon-

hydrogen framework, IR spectroscopy identifies the functional groups present, and mass

spectrometry determines the molecular weight and fragmentation patterns. This guide will delve

into the interpretation of these spectra for 4-phenylpentanoic acid, providing not just the data,

but the scientific rationale behind the observed signals.

Molecular Structure and Logic of Analysis
The logical approach to elucidating the structure of 4-phenylpentanoic acid through

spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. The
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molecular formula, C₁₁H₁₄O₂, provides the foundational atomic composition.[1] The subsequent

spectroscopic analysis will systematically piece together the connectivity and chemical

environment of these atoms.

Caption: Molecular Structure of 4-Phenylpentanoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information

about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and

carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of 4-phenylpentanoic acid is characterized by distinct signals

corresponding to the aromatic protons, the aliphatic chain protons, and the acidic proton of the

carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the

protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-

donating groups an upfield shift (lower ppm).

Table 1: ¹H NMR Spectroscopic Data for 4-Phenylpentanoic Acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

11.5 - 12.5 Singlet (broad) 1H -COOH

7.10 - 7.35 Multiplet 5H Aromatic (C₆H₅)

2.70 - 2.90 Multiplet 1H -CH(Ph)-

2.30 - 2.45 Triplet 2H -CH₂-COOH

1.70 - 1.90 Multiplet 2H -CH₂-CH₂-

1.20 - 1.30 Doublet 3H -CH₃

Interpretation of the ¹H NMR Spectrum:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpentanoic-acid
https://www.benchchem.com/product/b1265419?utm_src=pdf-body
https://www.benchchem.com/product/b1265419?utm_src=pdf-body
https://www.benchchem.com/product/b1265419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The broad singlet observed at a significantly downfield region (11.5 - 12.5 ppm) is a classic

signature of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and

chemical exchange.

The multiplet in the aromatic region (7.10 - 7.35 ppm) integrating to five protons is indicative of

a monosubstituted benzene ring. The complex splitting pattern arises from the coupling

between the ortho, meta, and para protons.

The aliphatic region reveals the structure of the pentanoic acid chain. The methine proton

adjacent to the phenyl group (-CH(Ph)-) appears as a multiplet around 2.70 - 2.90 ppm,

deshielded by the aromatic ring. The methylene group alpha to the carbonyl group (-CH₂-

COOH) resonates as a triplet at approximately 2.30 - 2.45 ppm due to coupling with the

adjacent methylene group. The other methylene group in the chain (-CH₂-CH₂-) gives rise to a

multiplet in the 1.70 - 1.90 ppm range. Finally, the methyl group (-CH₃) appears as a doublet

around 1.20 - 1.30 ppm, confirming its attachment to the chiral center.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule. The chemical shifts are indicative of the hybridization and the nature of the

attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for 4-Phenylpentanoic Acid
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Chemical Shift (δ, ppm) Assignment

~179 C=O (Carboxylic Acid)

~145 Aromatic C (quaternary)

~128.5 Aromatic CH

~126.5 Aromatic CH

~126.0 Aromatic CH

~40 -CH(Ph)-

~35 -CH₂-COOH

~30 -CH₂-CH₂-

~20 -CH₃

Interpretation of the ¹³C NMR Spectrum:

The signal at the lowest field (~179 ppm) is characteristic of a carbonyl carbon in a carboxylic

acid. The aromatic region displays four signals, consistent with a monosubstituted benzene

ring: one quaternary carbon (the point of attachment to the alkyl chain) at ~145 ppm and three

signals for the five CH carbons due to symmetry. The aliphatic carbons appear at higher fields.

The methine carbon attached to the phenyl group (-CH(Ph)-) is found around 40 ppm. The two

methylene carbons of the chain are observed at approximately 35 ppm and 30 ppm. The

methyl carbon gives a signal at the highest field, around 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a

molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies

of these vibrations are characteristic of specific bonds.

Table 3: IR Spectroscopic Data for 4-Phenylpentanoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic Acid)

3000-3100 Medium C-H stretch (Aromatic)

2850-2960 Medium C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

1600, 1495, 1450 Medium to Weak C=C stretch (Aromatic Ring)

~1240 Strong C-O stretch (Carboxylic Acid)

~930 Medium, Broad O-H bend (Carboxylic Acid)

700, 750 Strong
C-H out-of-plane bend

(Monosubstituted Aromatic)

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of 4-phenylpentanoic acid is the very broad

absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching

vibration of a hydrogen-bonded carboxylic acid. This broadness is due to the presence of

dimers in the solid or neat liquid state. Overlapping this broad band are the sharper C-H

stretching vibrations of the aromatic ring (3000-3100 cm⁻¹) and the aliphatic chain (2850-2960

cm⁻¹).

A strong, sharp absorption at approximately 1710 cm⁻¹ confirms the presence of the carbonyl

group (C=O) of the carboxylic acid. The absorptions in the 1450-1600 cm⁻¹ range are due to

the C=C stretching vibrations within the aromatic ring. The strong band around 1240 cm⁻¹ is

attributed to the C-O stretching vibration of the carboxylic acid. The out-of-plane C-H bending

vibrations for a monosubstituted benzene ring typically appear as two strong bands in the 700-

770 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of a compound and offers insights into its

structure through the analysis of its fragmentation pattern upon ionization. For 4-
phenylpentanoic acid, with a molecular weight of 178.23 g/mol , the mass spectrum will show

a molecular ion peak (M⁺) at m/z 178.

Table 4: Mass Spectrometry Data for 4-Phenylpentanoic Acid

m/z Relative Intensity Proposed Fragment

178 Moderate [M]⁺ (Molecular Ion)

160 Low [M - H₂O]⁺

133 Low [M - COOH]⁺

118 High [C₉H₁₀]⁺

105 Very High (Base Peak) [C₇H₅O]⁺ or [C₈H₉]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 178 confirms the molecular weight of 4-phenylpentanoic acid.

The fragmentation pattern is key to confirming the structure. The base peak, which is the most

intense peak in the spectrum, is observed at m/z 105. This fragment can arise from the

cleavage of the bond between the carbon alpha and beta to the phenyl group, leading to the

stable [C₈H₉]⁺ ion, or from a rearrangement followed by cleavage. Another significant peak at

m/z 91 corresponds to the highly stable tropylium ion, a common fragment for compounds

containing a benzyl group. The peak at m/z 77 is characteristic of the phenyl cation. The

fragment at m/z 118 is likely due to the loss of acetic acid via a McLafferty rearrangement.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway for 4-Phenylpentanoic Acid.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

in this guide. Specific parameters may vary depending on the instrumentation used.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-phenylpentanoic acid in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of

scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: As 4-phenylpentanoic acid is a low-melting solid or viscous liquid, the

spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using
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an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment or ATR

crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-

MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots the relative

abundance of each ion versus its m/z value.

Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and

unambiguous structural confirmation of 4-phenylpentanoic acid. The interpretation of each

spectrum, grounded in fundamental principles of spectroscopy, allows for the detailed

assignment of all atoms and functional groups within the molecule. This comprehensive

characterization is essential for ensuring the identity and purity of this compound in research

and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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